3-Fluoro-6-nitrobenzenesulfonic acid
Overview
Description
3-Fluoro-6-nitrobenzenesulfonic acid: is an aromatic compound characterized by the presence of a fluorine atom, a nitro group, and a sulfonic acid group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-nitrobenzenesulfonic acid typically involves the nitration and sulfonation of fluorobenzene. The process can be summarized as follows:
Nitration: Fluorobenzene is treated with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the meta position relative to the fluorine atom.
Sulfonation: The nitrated product is then subjected to sulfonation using fuming sulfuric acid to introduce the sulfonic acid group at the para position relative to the nitro group.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are often employed to achieve industrial-scale production.
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-6-nitrobenzenesulfonic acid undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the electron-withdrawing effects of the nitro and sulfonic acid groups.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents such as halogens (chlorine, bromine) and catalysts like iron(III) chloride.
Reduction: Reagents like hydrogen gas with palladium on carbon or sodium borohydride.
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide.
Major Products:
Reduction: 3-Amino-6-nitrobenzenesulfonic acid.
Nucleophilic Substitution: Various substituted benzenesulfonic acids depending on the nucleophile used.
Scientific Research Applications
3-Fluoro-6-nitrobenzenesulfonic acid has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Material Science: It is utilized in the synthesis of advanced materials, including polymers and dyes.
Analytical Chemistry: The compound is used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 3-Fluoro-6-nitrobenzenesulfonic acid is primarily based on its ability to undergo electrophilic and nucleophilic reactions. The electron-withdrawing groups (nitro and sulfonic acid) make the benzene ring more susceptible to electrophilic attack, while the fluorine atom can be displaced by nucleophiles. These properties enable the compound to participate in a wide range of chemical transformations.
Comparison with Similar Compounds
- 3-Chloro-6-nitrobenzenesulfonic acid
- 3-Bromo-6-nitrobenzenesulfonic acid
- 3-Fluoro-4-nitrobenzenesulfonic acid
Comparison:
- 3-Fluoro-6-nitrobenzenesulfonic acid is unique due to the presence of the fluorine atom, which imparts distinct reactivity compared to its chloro and bromo analogs.
- The position of the nitro and sulfonic acid groups also influences the compound’s reactivity and applications. For example, the para-substituted analogs may exhibit different chemical behavior and applications.
Properties
IUPAC Name |
5-fluoro-2-nitrobenzenesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4FNO5S/c7-4-1-2-5(8(9)10)6(3-4)14(11,12)13/h1-3H,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWHHDVNRKIFRI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S(=O)(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4FNO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70512605 | |
Record name | 5-Fluoro-2-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82711-99-7 | |
Record name | 5-Fluoro-2-nitrobenzenesulfonic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82711-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-nitrobenzene-1-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70512605 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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